molecular formula C11H7N5O6S B1226918 5-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

5-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No. B1226918
M. Wt: 337.27 g/mol
InChI Key: BAUNZDSLSBLEBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(6-nitro-1,3-benzodioxol-5-yl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a member of benzodioxoles.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis of Related Compounds : Compounds structurally related to 5-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione have been synthesized and analyzed, contributing to a better understanding of similar chemical structures. For example, studies on 3,4-Benzotropolone and related compounds have explored the synthesis and properties of azo, nitro, and amino derivatives of benzotropolone, which are relevant to the structural characteristics of the compound (Hoshino & Ebine, 1970).

  • Quantum Chemical Simulations : Quantum chemical simulations have been used to study solvent influence on the UV-vis spectra and orbital shapes of azoderivatives of related compounds, which can be instrumental in predicting and understanding the behavior of 5-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione in various solvents (Kuznik et al., 2011).

Antiviral and Antiproliferative Activities

  • Antiviral Properties : Derivatives of benzo[de]isoquinoline-diones, which are structurally similar to the compound , have shown inhibitory effects against herpes simplex and vaccinia viruses, indicating potential antiviral applications for similar compounds (GARCIA-GANCEDO et al., 1979).

  • Antiproliferative Activity Against Cancer Cell Lines : Thiazolidine-dione derivatives, which share some structural similarities, have demonstrated significant antiproliferative activity against various human cancer cell lines, suggesting potential cancer research applications for compounds with similar structures (Chandrappa et al., 2008).

Corrosion Inhibition and Material Science

  • Corrosion Inhibition in Sea Water : New diazine derivatives linked to the 5-Nitro Isatin moiety, similar in structure to the compound , have been synthesized and evaluated for their effectiveness as corrosion inhibitors in sea water, indicating potential applications in material science and engineering (Ahmed, Kubba, & Al-Majidi, 2018).

properties

Product Name

5-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Molecular Formula

C11H7N5O6S

Molecular Weight

337.27 g/mol

IUPAC Name

6-hydroxy-5-[(6-nitro-1,3-benzodioxol-5-yl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C11H7N5O6S/c17-9-8(10(18)13-11(23)12-9)15-14-4-1-6-7(22-3-21-6)2-5(4)16(19)20/h1-2H,3H2,(H3,12,13,17,18,23)

InChI Key

BAUNZDSLSBLEBZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)N=NC3=C(NC(=S)NC3=O)O)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 2
5-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 3
Reactant of Route 3
5-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 4
5-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 5
Reactant of Route 5
5-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 6
Reactant of Route 6
5-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

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